5-Bromo-N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
5-Bromo-N’-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a pyridine ring, and a carbohydrazide group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the reaction of 5-bromo-3-pyridinecarbohydrazide with 2,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis equipment could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N’-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbohydrazide group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the carbohydrazide group.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-N’-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N’-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar hydrazone structure and have been studied for their anticancer properties.
Indole derivatives: Indole-based compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
5-Bromo-N’-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of a bromine atom, a pyridine ring, and a carbohydrazide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-21-13-4-3-10(14(6-13)22-2)8-18-19-15(20)11-5-12(16)9-17-7-11/h3-9H,1-2H3,(H,19,20)/b18-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJJSFZGSOYQO-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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